Terfenadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 9.63X10-2 mg/L at 25 °C

4.58e-04 g/L

Synonyms

Canonical SMILES

Terfenadine was once a widely prescribed antihistamine for allergic rhinitis (hay fever) but was withdrawn from the market due to the discovery of rare but potentially fatal cardiac side effects []. However, terfenadine remains a valuable tool in scientific research for several reasons:

Understanding Histamine Action:

Terfenadine acts as a selective histamine H1 receptor antagonist. By blocking these receptors, terfenadine inhibits the effects of histamine, a key molecule involved in allergic reactions. Studying how terfenadine affects histamine signaling pathways in cell cultures and animal models helps researchers understand the mechanisms of allergic diseases [].

Cardiac Electrophysiology Research:

Terfenadine's unintended side effects stemmed from its ability to block human ether-à-go-go-related gene (hERG) potassium channels in the heart. These channels play a crucial role in regulating heart rhythm. Research using terfenadine has provided valuable insights into the function of hERG channels and the potential cardiac risks associated with certain drugs [, ].

Drug Development and Screening:

The discovery of terfenadine's hERG channel blocking activity led to the development of new, safer generations of antihistamines. Researchers now use terfenadine as a tool in drug discovery pipelines to identify and eliminate potential hERG channel blockers early in the development process, preventing similar safety concerns with new medications [].

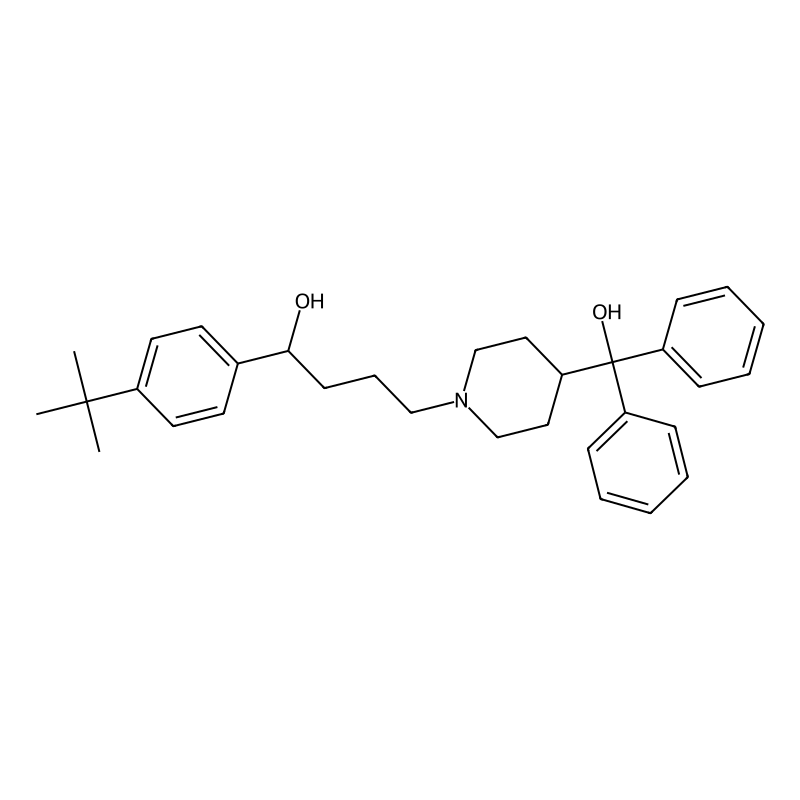

Terfenadine is a non-sedating antihistamine that was primarily used for the treatment of allergic conditions such as seasonal allergic rhinitis and urticaria. It was introduced to the market by Hoechst Marion Roussel (now part of Sanofi) under various brand names, including Seldane in the United States. Terfenadine is classified as a prodrug, which means it is metabolized in the liver to its active form, fexofenadine, through the action of cytochrome P450 3A4 enzymes . The chemical structure of terfenadine is represented by the formula , and it has a molecular weight of approximately 471.67 g/mol .

- Terfenadine blocks histamine from binding to H₁ receptors on immune cells, preventing the release of inflammatory mediators that cause allergy symptoms like runny nose, itchy eyes, and hives [].

- Unlike some first-generation antihistamines, terfenadine has minimal effects on the central nervous system due to its poor blood-brain barrier penetration [].

- Terfenadine's major safety concern is its potential to cause QT interval prolongation, a disruption of the heart's electrical rhythm that can lead to serious arrhythmias like torsades de pointes []. This risk increases with higher doses, interaction with certain medications, and underlying health conditions [].

- Due to these safety concerns, terfenadine was withdrawn from the market and replaced by safer alternatives like fexofenadine, which lacks the cardiotoxic effects [].

Terfenadine undergoes significant metabolic conversion in the liver. The primary reaction involves the hydroxylation of terfenadine by cytochrome P450 3A4, resulting in the formation of fexofenadine, which acts as a selective antagonist at histamine H1 receptors. This metabolic pathway is crucial because terfenadine itself can accumulate to toxic levels if its metabolism is inhibited, leading to potential cardiac arrhythmias due to prolonged QT intervals .

In addition to its metabolic reactions, terfenadine has been shown to interact with potassium channels, specifically blocking the human ether-a-go-go-related gene (hERG) potassium channel at clinically relevant concentrations. This blockade can lead to altered cardiac repolarization .

The synthesis of terfenadine was first reported in 1973 by chemists at Richardson–Merrell. The compound was initially explored for its potential as a tranquilizer but was later identified as an effective antihistamine. The synthetic route involves several steps starting from simpler organic compounds, ultimately yielding terfenadine through various reactions including alkylation and cyclization processes .

Terfenadine was primarily used in clinical settings for:

- Seasonal allergic rhinitis: Relief from symptoms associated with hay fever.

- Urticaria: Treatment for chronic skin conditions characterized by hives.

- Angioedema: Management of swelling associated with allergic reactions.

Despite its effectiveness, terfenadine has been largely withdrawn from the market due to safety concerns related to its cardiotoxic effects .

Studies have shown that terfenadine interacts significantly with various drugs that inhibit cytochrome P450 3A4, leading to increased plasma concentrations of terfenadine and heightened risk for adverse cardiac events. For example:

- Erythromycin: A known inhibitor that can lead to increased levels of terfenadine.

- Grapefruit juice: Contains compounds that inhibit CYP3A4 and can also elevate terfenadine levels.

Research indicates that terfenadine's metabolites have significantly lower activity on potassium channels compared to the parent compound, which may explain why fexofenadine does not exhibit similar cardiotoxicity .

Several compounds share structural or functional similarities with terfenadine. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Fexofenadine | Active metabolite of terfenadine | Non-cardiotoxic; does not block hERG channels |

| Diphenhydramine | Antihistamine; structural similarity | Sedating effects; crosses blood-brain barrier |

| Astemizole | Non-sedating antihistamine | Withdrawn due to similar cardiotoxic risks |

| Loratadine | Antihistamine; used for allergies | Non-sedating; longer duration of action |

Terfenadine's unique profile lies in its potent antihistaminic action coupled with significant cardiovascular risks associated with its use. Its eventual replacement by safer alternatives like fexofenadine underscores the importance of evaluating both efficacy and safety in drug development .

Form I Crystal Structure

Form I represents the most thermodynamically stable monotropic polymorph of terfenadine and has been the subject of extensive crystallographic investigation [4] [5]. The crystal structure of Form I was successfully solved and refined at 296 K using single crystals grown from a co-solvent mixture of acetonitrile:methanol:ethanol in a ratio of 0.50:0.25:0.25 [4] [5].

Crystallographic Data for Form I:

- Crystal System: Monoclinic

- Space Group: P21/n

- Molecular Formula: C32H41NO2

- Molecular Weight: 471.67 g/mol

The molecular structure exhibits a chair conformation of the piperidine ring, which represents the most energetically favorable arrangement for six-membered saturated rings [4] [5]. The n-butyl chain adopts a gauche conformation, influencing the overall molecular packing and intermolecular interactions within the crystal lattice [4] [5].

The α,α-diphenyl-4-piperidinomethanol moiety, which is directly related to the compound's H1-receptor blocking activity, maintains an extended configuration that facilitates optimal intermolecular hydrogen bonding patterns [4] [5]. This structural arrangement contributes significantly to the enhanced stability of Form I compared to other polymorphic variants.

Polymorphic Transitions

Polymorphic transitions in terfenadine are complex processes that involve both thermodynamic and kinetic factors. The compound demonstrates enantiotropic relationships between certain forms, where transitions can occur reversibly depending on temperature conditions [6].

Thermal Transition Behavior:

- Samples precipitated directly from solvents rarely achieve the highest crystalline state initially

- The most ordered crystalline state is reached when samples are heated above 100°C [7] [8]

- Amorphous material often coprecipitates with crystalline phases, particularly when using methanol as the crystallization solvent [7] [8]

The transformation kinetics from amorphous to crystalline states follow Arrhenius behavior, with activation energies that depend on the specific transition pathway [9]. Long-term storage studies indicate that complete crystallization requires extensive time periods, with linear regression analysis suggesting very prolonged timescales for complete phase conversion [9].

Solvent-Mediated Transitions:

- Ethanol-water systems promote crystalline phase formation at room temperature [6]

- Methanol solvates undergo desolvation reactions upon heating, yielding lower melting polymorphs [10]

- Temperature reduction during crystallization favors amorphous solid formation and solvate development [6]

X-Ray Crystallographic Analysis

The crystallographic analysis of terfenadine has provided crucial insights into its solid-state structure and intermolecular organization. Despite its historical therapeutic importance, the complete crystal structure remained elusive until recent advances in single-crystal growth techniques [4] [5].

Crystallographic Methodology:

Single crystals suitable for X-ray diffraction analysis were obtained through careful optimization of crystallization conditions. The successful approach involved using a ternary solvent system of acetonitrile:methanol:ethanol (0.50:0.25:0.25), which provided crystals of sufficient size and quality for structure determination [4] [5].

The structure solution and refinement were conducted at 296 K using standard crystallographic techniques. Data collection and processing confirmed the monoclinic crystal system with space group P21/n, which accommodates the molecular asymmetry while maintaining crystallographic symmetry requirements [4] [5].

Validation of Structural Integrity:

The crystallographic results were validated through complementary analytical techniques:

- Differential Scanning Calorimetry (DSC) confirmed the thermal properties consistent with Form I polymorph

- X-ray Powder Diffraction (XRPD) verified the bulk crystalline phase composition

- Hirshfeld Surface Analysis provided detailed mapping of intermolecular contact surfaces [4] [5]

The successful structure determination has enabled detailed analysis of molecular packing arrangements and has resolved long-standing questions about the physicochemical behavior of this important pharmaceutical compound [4] [5].

Molecular Packing Arrangements

The molecular packing in terfenadine crystals is characterized by efficient space utilization and multiple intermolecular interaction networks that contribute to crystal stability. The packing arrangement reflects the influence of the bulky tert-butylphenyl group and the flexible piperidine-containing chain [4] [5].

Three-Dimensional Packing Architecture:

The crystal packing exhibits a layered structure where molecules are arranged to maximize favorable intermolecular contacts while minimizing steric conflicts. The chair conformation of the piperidine ring and gauche conformation of the n-butyl chain optimize the spatial arrangement for efficient packing [4] [5].

The molecular orientation within the crystal lattice is influenced by the need to accommodate both the rigid aromatic components (diphenyl groups) and the flexible aliphatic portions (butyl chain and piperidine ring). This arrangement creates distinct hydrophobic and hydrophilic regions within the crystal structure [4] [5].

Intermolecular Contact Analysis:

Hirshfeld Surface Analysis has revealed the detailed nature of intermolecular contacts in the crystal structure [4] [5]. The analysis shows that molecular surfaces are predominantly involved in:

- Close contacts between hydrogen atoms (H···H interactions)

- Interactions involving oxygen atoms in hydrogen bonding networks

- Van der Waals contacts between carbon atoms in aromatic regions

The packing efficiency is enhanced by the complementary shapes of adjacent molecules, where the concave regions of one molecule accommodate the convex portions of neighboring molecules. This optimization contributes to the enhanced stability of the crystalline form compared to the amorphous state [9].

Hydrogen Bonding Networks and Intermolecular Forces

The crystal structure of terfenadine is stabilized by an extensive network of hydrogen bonding interactions and weaker intermolecular forces that collectively determine the structural integrity and physical properties of the solid state [4] [5] [7] [8].

Primary Hydrogen Bonding Interactions:

The most significant hydrogen bonding interactions involve the hydroxyl groups present in the molecule:

O–H···O hydrogen bonds: These represent the primary stabilizing interactions in the crystal structure, forming between hydroxyl donors and oxygen acceptors on adjacent molecules [4] [5]

O–H···N hydrogen bonds: Secondary hydrogen bonding occurs between hydroxyl groups and the nitrogen atom of the piperidine ring, providing additional structural stabilization [4] [5]

Secondary Intermolecular Interactions:

Beyond classical hydrogen bonding, the crystal structure is further stabilized by weaker interactions:

C–H···H–C interactions: Weak van der Waals interactions between methylene hydrogens contribute to crystal packing stability [4] [5]

C–H···O interactions: Additional weak hydrogen bonding involves C-H donors and oxygen acceptors, forming an extended network that enhances structural cohesion [7] [8]

Infrared Spectroscopic Analysis:

Infrared spectroscopy has provided detailed insights into the hydrogen bonding characteristics [7] [8]. The OH stretching vibration region exhibits three markedly overlapped bands, indicating multiple hydrogen bonding environments within the crystal structure. Peak fitting analysis has enabled assignment of specific vibrational modes to distinct hydrogen bonding geometries [7] [8].

Molecular Dynamics Contributions:

Computational molecular dynamics calculations have complemented experimental observations by providing atomic-level details of hydrogen bonding geometries and dynamics [7] [8]. These studies have confirmed the assignment of specific hydrogen bonds and have revealed the dynamic nature of the weaker intermolecular interactions.

Network Topology:

The hydrogen bonding network exhibits a three-dimensional topology that permeates the entire crystal structure. This network provides enhanced stability compared to structures with lower-dimensional hydrogen bonding patterns. The network resilience contributes to the mechanical properties and thermal stability of the crystalline form [4] [5].

Amorphous State Properties

The amorphous state of terfenadine exhibits distinct physicochemical properties that differ significantly from its crystalline counterparts. The compound readily forms stable glasses upon cooling from the melt, making it an excellent model system for studying amorphous pharmaceutical materials [11] [12] [9] [13].

Glass Formation Characteristics:

Terfenadine demonstrates exceptional glass-forming ability with a fragility parameter (m) of 112, classifying it as a fragile glass former [11] [12]. The glass transition temperature (Tg) occurs at approximately 60°C for samples prepared by quench cooling from the melt [9] [6] [13].

Thermal Properties of Amorphous Terfenadine:

- Glass Transition Temperature (Tg): ~60°C

- Crystallization Temperature: 90-120°C (heating from glassy state)

- Fragility Parameter (m): 112

- Main Relaxation Non-exponentiality (βKWW): 0.53 ± 0.01 [11] [12]

Molecular Mobility in Amorphous State:

Dielectric relaxation spectroscopy has revealed complex molecular mobility patterns in amorphous terfenadine [11] [12] [14] [15]. The compound exhibits:

- Primary (α) relaxation: Associated with cooperative molecular motion near Tg

- Secondary (β) relaxation: Related to localized molecular motions below Tg

- Intramolecular relaxation: Arising from flexibility of the central molecular region [11] [12]

Crystallization Behavior from Amorphous State:

The crystallization process from the amorphous state is self-limiting under normal conditions [9] [13]. When exposed to humidity, only surface crystallization occurs, with the process stopping after approximately 9 weeks due to limited water access to internal regions [13]. Complete crystallization requires:

- Exposure to organic vapors (particularly ethanol-containing mixtures)

- Elevated temperatures above Tg

- Mechanical activation through milling [11] [12]

Stability Considerations:

Amorphous terfenadine prepared by different methods (quench cooling vs. mechanical milling) shows different stability profiles [11] [12]:

- Quench-cooled samples: Higher stability, slower crystallization kinetics

- Milled samples: Lower stability, enhanced crystallization tendency upon heating

- Aged samples: Reduced surface defects, slower water sorption rates [13]

Water Interactions in Amorphous State:

The interaction between amorphous terfenadine and residual water molecules significantly influences the dynamic properties [14] [15]. Even small concentrations (1-2% w/w) of strongly hydrogen-bonded water molecules can:

- Create additional relaxation processes

- Enhance molecular mobility in specific regions

- Influence long-term physical stability [14] [15]

Practical Implications:

The amorphous state properties of terfenadine have important implications for pharmaceutical development:

Purity

Physical Description

Color/Form

Crystals from acetone

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 7.63 (est)

7.1

Appearance

Melting Point

146.5 - 148.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Antihistaminic

This study was a single center trial comparing the effects of the nonsedating antihistamine terfenadine, at a dose of 120 mg twice a day, with placebo in the treatment of rhinitis symptoms associated with the common cold. Forty-nine subjects were treated with terfenadine, 120 mg twice each day, and 48 subjects were treated with placebo twice each day for four or five days. Evaluations by both subjects and physicians suggest that terfenadine at 120 mg given twice daily marginally improved sneezing and total symptom scores at day 4. When comparing terfenadine to placebo, neither the symptoms nor signs of the common cold improved in a clinically or statistically significant manner. Terfenadine was well tolerated and had a low incidence of side effects. Terfenadine was found to be ineffective in the treatment of the signs and symptoms of the common cold.

Results of a double blind, randomized, placebo controlled, parallel study in 37 patients indicate that terfenadine, 60 mg twice a day, is significantly more effective than placebo and as effective as hydroxyzine, 25 mg four times a day in the treatment of chronic idiopathic urticaria without causing the somnolence that was associated with the use of hydroxyzine.

For more Therapeutic Uses (Complete) data for TERFENADINE (10 total), please visit the HSDB record page.

Pharmacology

Terfenadine is a prodrug that is metabolized by intestinal CYP3A4 to the active form fexofenadine, a selective histamine H1-receptor antagonist with antihistaminic and non-sedative effects. Terfenadine's active metabolite competitively binds peripheral H1-receptors, thereby stabilizing an inactive conformation of the receptor. Consequently, usual allergic responses as a result of mast-cell degranulation followed by the release of multiple inflammatory mediators, such as interleukins, prostaglandins, and leukotriene precursors, are blocked, thereby preventing the triggering of pro-inflammatory pathways.

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX12 - Terfenadine

Mechanism of Action

... Terfenadine appears to have a dual effect on histamine H1-receptors. In vitro studies indicate that terfenadine competitively antagonizes the actions of histamine at concentrations of 15-47 ng/mL, while a relatively irreversible antagonism occurs at higher concentrations (ie, 150-470 ng/mL). Experimental evidence indicates that the drug exhibits a specific and selective antagonism of histamine H1-receptors and that the drug slowly binds to the H1-receptor and forms a stable complex from which it subsequently slowly dissociates. These finding suggest that the prolonged and generally irreversible nature of terfenadin's antagonism of histamine results principally from the drugs slow dissociation from the H1-receptors.

Unlike many other antihistamines, terfenadine does not possess appreciable anticholinergic or antiserotonergic effects at usual antihistaminic doses in pharmacologic studies. However, in clinical trials there was no difference in the frequency of anticholinergic-like effects (eg, dryness of the nose, mouth, throat and/or lips)observed with terfenadine or other antihistamines (ie, chlopheniramine, clemastine, dexchlorpheniramine). Terfenadine also does not exhibit any appreciable alpha or beta-adrenergic blocking activity or histamine H2-receptor antagonism.

Terfenadine has increased urinary bladder capacity in individuals with normal bladder function and in some patients with neurogenic bladder and overactive detrusor muscle function, probably via a histamine H1-antagonist effect on the detrusor muscle; this effect appears to vary diurnally, being maximal at night.

The mechanism of the cardiotoxic effects of certain "nonsedating" antihistamines including terfenadine currently is not understood, and would appear to be contrary to what would be expected from studies on cardiac histamine H1-receptors; therefore, the possibility that H3-receptors (mediating a regulatory feedback mechanism) may be involved has been suggested. Limited evidence from animal models using terfenadine suggests that the cardiotoxic effects of the drug may result at least in part from blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). In some animal studies using fexofenadine, no blockade of the potassium channel involved in repolarization of cardiac cells was observed which may indicate a lack of fexofenadine-induced cardiotoxicity. In addition,in in vitro studies using fexofenadine, no effect was observed on delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0X10-5M. Unlike with other antihistamines, anticholinergic and/or local anesthetic effects appear to be unlikely cause of the cardiac effects of certain "nonsedating" antihistamines, including terfenadine.

Basophils in mononuclear cell populations were challenged with allergens, anti-immunoglobulin E (anti-IgE), C5a or formyl-methyl-leucyl-phenylalanine (FMLP), with or without a short pre-incubation with interleukin-3 (IL-3), in the presence of increasing concentrations of terfenadine. At doses of 0.1-1 ug/mL, terfenadine inhibits histamine release and generation of the sulfidoleukotrienes, leukotriene C4, D4 and E4 in basophils challenged with an IgE-dependent trigger. At concentrations above 10 ug/mL, however, terfenadine induces the histamine release but abolishes the formation of leukotrienes, and this may be due to a cytotoxic effect. In eosinophils, by contrast, terfenadine appears to inhibit the production of leukotrienes by eosinophils, triggered by FMLP only at concentrations above 10 ug/mL (which are toxic to basophils at least). In a double-blind, placebo-controlled study, 15 allergic patients were given skin challenges with specific allergen and with histamine, before and at 3 days, 2 and 4 weeks after treatment with terfenadine (120 mg/day for 3 days). The skin reactions were evaluated visually and followed kinetically by thermography. Terfenadine caused a significant decrease in both the immediate and late-phase reactions. Late-phase reactions to histamine were shown with thermography in some of the patients tested.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Although at least 70% of an oral dose of terfenadine is rapidly absorbed from the GI tract following oral administration, the drug undergoes extensive (99%) first-pass metabolism in the liver and GI tract, with minimal (10 ng/mL or less)amounts of an orally administered dose of the drug generally appearing to reach systemic circulation unchanged in healthy individuals. In some cases, increased plasma terfenadine concentrations (exceeding 10 ng/mL) following oral administration of the drug were reported in apparently healthy individuals with no identifiable risk for systemic accumulation of unchanged drug; ... Considerable interindividual variations (up to five-fold) in peak plasma concentrations have been reported with the same oral dose of terfenadine, possibly resulting from interindividual differences in first-pass metabolism and/or enterohepatic circulation of the drug.

The absolute bioavailability of oral terfenadine is not known. When administered orally, terfenadine exhibits linear pharmacokinetics up to doses of 180 mg.

Food may effect the rate slightly but does not appear to effect the extent of GI absorption of terfenadine.

Following oral administration of a single 60-mg terfenadine dose (as tablet or suspension, peak plasma concentrations of the drug occur at about 1-2 hours.

For more Absorption, Distribution and Excretion (Complete) data for TERFENADINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Although the exact metabolic fate of terfenadine is not clearly established, the drug is extensively metabolized in the liver by cytochrome P-450 microsomal enzyme system including CYP3A4 and to a lesser extent in the GI mucosa by CYP3A, principally via oxidation of the terminal methyl group to fexofenadine and via N-dealkylation of the substituted butanol side chain to a piperidine carbinol derivative (alpha,alpha-diphenyl-4-piperidinemethanol). Small amounts of other hydroxylated metabolites also have been detected, but their exact structures have not been elucidated.

It has been suggested that fexofenadine, the main metabolite of terfenadine, may be responsible for the antihistaminic effect of terfenadine since only minimal amounts (10 ng/mL or less) of unchanged drug usually are detected in plasma following oral administration of terfenadine in healthy individuals. The piperidine carbinol derivative lacks both in vivo and in vitro antihistaminic activity.

Terfenadine (Seldane) undergoes extensive metabolism to form azacyclonol and terfenadine alcohol. Terfenadine alcohol is subsequently metabolized to azacyclonol and terfenadine acid. Although testosterone 6 beta-hydroxylation (CYP3A(4)) has been shown to be the principal enzyme involved in the first step in terfenadine's biotransformation (formation of azacyclonol and terfenadine alcohol), the enzymes catalyzing the subsequent metabolic steps in the conversion of terfenadine alcohol to azacyclonol and terfenadine acid have not been identified. The purpose of these studies was to determine the role of cytochrome P450 isoforms in the biotransformation of terfenadine and terfenadine alcohol. To this end, both terfenadine and its alcohol were incubated with 10 individual human liver microsomal samples that have been characterized for major isozyme activities. The metabolites and parent drugs were quantified by HPLC. The formation of azacyclonol and terfenadine alcohol from terfenadine is confirmed to be catalyzed predominantly by CYP3A(4) isozyme, and the ratio of the rate of terfenadine alcohol formation to that of azacyclonol is 3:1. Involvement of the CYP3A(4) in terfenadine metabolism was further confirmed by the following studies: a) inhibition of terfenadine alcohol formation by ketoconazole and troleandomycin, two specific inhibitors of CYP3A(4), and b) time course of terfenadine alcohol formation by cloned human CYP3A(4). When terfenadine alcohol was used as substrate, both the terfenadine acid and azacyclonol formation were also catalyzed by CYP3A(4) isozyme. However, the rate of formation of the terfenadine acid metabolite is almost 9 times faster than that of azacyclonol. The net ratio of terfenadine acid to azacyclonol is 2:1.

Terfenadine is a prodrug, generally completely metabolized to the active form fexofenadine in the liver by the enzyme cytochrome P450 CYP3A4 isoform. Due to its near complete metabolism by the liver immediately after leaving the gut, terfenadine normally is not measurable in the plasma. (Wikipedia) Half Life: 3.5 hours

Wikipedia

Drug Warnings

The most frequent adverse effects reported with terfenadine are sedation (eg, drowsiness, tiredness, sleepiness, fatigue) and headache, which occur in about 5-16% of patients receiving the drug. Other less frequent adverse nervous system effects include dizziness, nervousness, and weakness. Mental depression, anxiety, malaise, agitation, euphoria, fainting sensation, floating feeling, fear of dying, tingling (eg, of the extremities), insomnia, paresthesia, tremor, decreased concentrating ability, confusion, and nightmares also have occurred. Irritability, incoordination, and vertigo have been reported rarely, and seizures and exacerbation of an underlying seizure disorder also have been reported rarely, usually in association with overdosage of the drug.

Adverse GI effects reportedly occurring in about 5-8% of patients receiving terfenadine Include abdominal distress, nausea, vomiting, and a change in bowel habits (eg, constipation, diarrhea). Increased appetite and weight gain also have been reported.

Dry mouth, nose, throat, and/or lips; cough; sore throat; and epistaxis occur in less than 5% of patients receiving terfenadine.

For more Drug Warnings (Complete) data for TERFENADINE (16 total), please visit the HSDB record page.

Biological Half Life

Following multiple oral dosing of 60 mg of terfenadine twice daily, steady-state mean elimination half-lives of unchanged terfenadine and the carboxylic acid metabolite (fexofenadine) were 16.4 and 20.2 hours, respectively.

Elimination half-life: 20.3 h

Use Classification

General Manufacturing Information

Analytic Laboratory Methods

Reversed-phase high-performance liquid chromatographic analysis of terfenadine at a wavelength of 254 nm. The concn range 0.1-0.8 mg/ml. The relative std deviation was 0.47% and the recovery was 100.4-104.44%.

Analyte: terfenadine; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 200 pg/mL

Analyte: terfenadine; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 100 pg/mL

For more Analytic Laboratory Methods (Complete) data for TERFENADINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of terfenadine and terfenadine acid metabolite in plasma using solid-phase extraction and high-performance liquid chromatography with fluorescence detection. For terfenadine, the validated quantitation range of this method is 10.0-84.2 ng/ml with relative standard deviation of 5.7-30%. For terfenadine acid metabolite, the relative standard deviation of 4.1-24%.

Storage Conditions

Interactions

Erythromycin and clarithromycin may alter the metabolism of terfenadine. In some individuals, concommitant administration of erythromycin and terfenadine has resulted in increased plasma concentrations of both unchanged terfenadine and fexofenadine. ...Rarely, cardiac arrest and death have been reported in patients receiving erythromycin and terfenadine concomitantly. Therefore, terfenadine is contraindicated in patients receiving clarithromycin, erythromycin, or troleandomycin.

Some evidence indicates that mibefradil may alter the pharmacokinetics of terfenadine. Increased plasma concentrations (up to 40 ng/mL) of terfenadine were reported in a study in healthy individuals receiving 60 mg of terfenadine twice daily and mibefradil 50 or 100 mg daily. These increases of plasma unchanged terfenadine concentrations were associated with a 12% prolongation in mean QT interval corrected for rate (QTc). Since prolongation of the QTc interval may be associated with life-threatening arrhythmias and death, concomitant use of terfenadine and mibefradil is contraindicated.

In vitro, ritonavir has been shown to inhibit the metabolism of terfenadine, but the clinical importance of this in vitro finding is not known. Pending further accumulation of data, the manufacturer of terfenadine states that concomitant administration of terfenadine and human immunodeficiency virus (HIV) protease inhibitors (eg, indinavir, nelfinavir, ritonavir, saquinavir) is not recommended ... because of the theoretical risk that the HIV protease inhibitor could produce substantially increased plasma concentrations of unchanged terfenadine resulting in potentially serious and/or life-threatening adverse effects.

For more Interactions (Complete) data for TERFENADINE (13 total), please visit the HSDB record page.

Dates

Efficacy of histamine H1 receptor antagonists azelastine and fexofenadine against cutaneous Leishmania major infection

Alex G Peniche, E Yaneth Osorio, Peter C Melby, Bruno L TraviPMID: 32776923 DOI: 10.1371/journal.pntd.0008482

Abstract

Current drug therapies for cutaneous leishmaniasis are often difficult to administer and treatment failure is an increasingly common occurrence. The efficacy of anti-leishmanial therapy relies on a combination of anti-parasite activity of drugs and the patient's immune response. Previous studies have reported in vitro antimicrobial activity of histamine 1-receptor antagonists (H1RAs) against different pathogens. We used an ex vivo explant culture of lymph nodes from mice infected with Leishmania major to screen H1RAs compounds. Azelastine (AZ) and Fexofenadine (FX) showed remarkable ex vivo efficacy (EC50 = 0.05 and 1.50 μM respectively) and low in vitro cytotoxicity yielding a high therapeutic index. AZ significantly decreased the expression of H1R and the proinflammatory cytokine IL-1ẞ in the ex vivo system, which were shown to be augmented by histamine addition. The anti-leishmanial efficacy of AZ was enhanced in the presence of T cells from infected mice suggesting an immune-modulatory mechanism of parasite suppression. L. major infected BALB/c mice treated per os with FX or intralesionally with AZ showed a significant reduction of lesion size (FX = 69%; AZ = 52%). Furthermore, there was significant parasite suppression in the lesion (FX = 82%; AZ = 87%) and lymph nodes (FX = 81%; AZ = 36%) with no observable side effects. AZ and FX and potentially other H1RAs are good candidates for assessing efficacy in larger studies as monotherapies or in combination with current anti-leishmanial drugs to treat cutaneous leishmaniasis.Analysis of reproducibility and robustness of a human microfluidic four-cell liver acinus microphysiology system (LAMPS)

Courtney Sakolish, Celeste E Reese, Yu-Syuan Luo, Alan Valdiviezo, Mark E Schurdak, Albert Gough, D Lansing Taylor, Weihsueh A Chiu, Lawrence A Vernetti, Ivan RusynPMID: 33307106 DOI: 10.1016/j.tox.2020.152651

Abstract

A human microfluidic four-cell liver acinus microphysiology system (LAMPS), was evaluated for reproducibility and robustness as a model for drug pharmacokinetics and toxicology. The model was constructed using primary human hepatocytes or human induced pluripotent stem cell (iPSC)-derived hepatocytes and 3 human cell lines for the endothelial, Kupffer and stellate cells. The model was tested in two laboratories and demonstrated to be reproducible in terms of basal function of hepatocytes, Terfenadine metabolism, and effects of Tolcapone (88 μM), Troglitazone (150 μM), and caffeine (600 μM) over 9 days in culture. Additional experiments compared basal outputs of albumin, urea, lactate dehydrogenase (LDH) and tumor necrosis factor (TNF)α, as well as drug metabolism and toxicity in the LAMPS model, and in 2D cultures seeded with either primary hepatocytes or iPSC-hepatocytes. Further experiments to study the effects of Terfenadine (10 μM), Tolcapone (88 μM), Trovafloxacin (150 μM with or without 1 μg/mL lipopolysaccharide), Troglitazone (28 μM), Rosiglitazone (0.8 μM), Pioglitazone (3 μM), and caffeine (600 μM) were carried out over 10 days. We found that both primary human hepatocytes and iPSC-derived hepatocytes in 3D culture maintained excellent basal liver function and Terfenadine metabolism over 10 days compared the same cells in 2D cultures. In 2D, non-overlay monolayer cultures, both cell types lost hepatocyte phenotypes after 48 h. With respect to drug effects, both cell types demonstrated comparable and more human-relevant effects in LAMPS, as compared to 2D cultures. Overall, these studies show that LAMPS is a robust and reproducible in vitro liver model, comparable in performance when seeded with either primary human hepatocytes or iPSC-derived hepatocytes, and more physiologically and clinically relevant than 2D monolayer cultures.The Role of P-Glycoprotein in Decreasing Cell Membranes Permeability during Oxidative Stress

Alexey V Shchulkin, Yulia V Abalenikhina, Pelageya D Erokhina, Ivan V Chernykh, Elena N YakushevaPMID: 33832418 DOI: 10.1134/S0006297921020085

Abstract

P-Glycoprotein (P-gp) is one of the most clinically significant representatives of the ABC transporter superfamily due to its participation in the transport of biotic components and xenobiotics across the plasma membrane. It is known that various chemicals, environmental factors, and pathological processes can affect P-gp activity and expression. In this study, we investigated the role of P-gp in limiting the cell membrane permeability during oxidative stress. Human adenocarcinoma colon cells (Caco-2) overexpressing P-gp were cultured for 72 h in the medium containing hydrogen peroxide (0.1-50 µM). The transport of the P-gp substrate fexofenadine was evaluated in a special Transwell system. The amounts of P-gp and Nrf2 transcription factor were analyzed by the enzyme-linked immunosorbent assay. The concentration of SH-groups in proteins and the contents of lipid peroxidation products and protein carbonyl derivatives were determined spectrophotometrically. Hydrogen peroxide at a concentration of 0.1-5 µM did not significantly affect the studied parameters, while incubation with 10 µM H2O2 decreased in the level of SH groups in cell lysates and increased in the amount of Nrf2 in the cell lysates. Nrf2, in its turn, mediated an increase in the content and activity of the P-gp transporter, thus limiting the increasing permeability of the cell membrane. Hydrogen peroxide at a concentration of 50 µM promoted oxidative stress, which was manifested as a decrease in the content of SH-groups, increase in the concentration of lipid peroxidation products and protein carbonyl derivatives, and decrease in the P-gp level, which led to a significantly increased permeability of the plasma membrane. These results show that the transport and protective roles of P-gp, in particular, reduction of the cell membrane permeability, are affected by the intensity of oxidative stress and can be manifested only if the extent of membrane damage is insignificant.UPLC-MS/MS method for the simultaneous quantification of pravastatin, fexofenadine, rosuvastatin, and methotrexate in a hepatic uptake model and its application to the possible drug-drug interaction study of triptolide

Wei Wu, Rui Cheng, Zhenzhou Jiang, Luyong Zhang, Xin HuangPMID: 33634891 DOI: 10.1002/bmc.5093

Abstract

A rapid and specific UPLC-MS/MS method with a total run time of 3.5 min was developed for the determination of pravastatin, fexofenadine, rosuvastatin, and methotrexate in rat primary hepatocytes. After protein precipitation with 70% acetonitrile (containing 30% HO), these four analytes were separated under gradient conditions with a mobile phase consisting of 0.03% acetic acid (v/v) and methanol at a flow rate of 0.50 mL/min. The linearity, recovery, matrix effect, accuracy, precision, and stability of the method were well validated. We evaluated drug-drug interactions based on these four compounds in freshly suspended hepatocytes. The hepatic uptake of pravastatin, fexofenadine, rosuvastatin, and methotrexate at 4°C was significantly lower than that at 37°C, and the hepatocytes were saturable with increased substrate concentration and culture time, suggesting that the rat primary hepatocyte model was successfully established. Triptolide showed a significant inhibitory effect on the hepatic uptake of these four compounds. In conclusion, this method was successfully employed for the quantification of pravastatin, fexofenadine, rosuvastatin, and methotrexate and was used to verify the rat primary hepatocyte model for Oatp1, Oatp2, Oatp4, and Oat2 transporter studies. Then, we applied this model to explore the effect of triptolide on these four transporters.

Acute generalized exanthematous pustulosis induced by pseudoephedrine in a combination tablet with fexofenadine

Nao Kusutani, Marina Nishida, Junko Sowa-Osako, Naoki Maekawa, Kazuyoshi FukaiPMID: 33559159 DOI: 10.1111/ijd.15431

Abstract

Evaluation of UV-C Decontamination of Clinical Tissue Sections for Spatially Resolved Analysis by Mass Spectrometry Imaging (MSI)

Andreas Dannhorn, Stephanie Ling, Steven Powell, Eileen McCall, Gareth Maglennon, Gemma N Jones, Andrew J Pierce, Nicole Strittmatter, Gregory Hamm, Simon T Barry, Josephine Bunch, Richard J A Goodwin, Zoltan TakatsPMID: 33474935 DOI: 10.1021/acs.analchem.0c03430

Abstract

Clinical tissue specimens are often unscreened, and preparation of tissue sections for analysis by mass spectrometry imaging (MSI) can cause aerosolization of particles potentially carrying an infectious load. We here present a decontamination approach based on ultraviolet-C (UV-C) light to inactivate clinically relevant pathogens such as herpesviridae, papovaviridae human immunodeficiency virus, or SARS-CoV-2, which may be present in human tissue samples while preserving the biodistributions of analytes within the tissue. High doses of UV-C required for high-level disinfection were found to cause oxidation and photodegradation of endogenous species. Lower UV-C doses maintaining inactivation of clinically relevant pathogens to a level of increased operator safety were found to be less destructive to the tissue metabolome and xenobiotics. These doses caused less alterations of the tissue metabolome and allowed elucidation of the biodistribution of the endogenous metabolites. Additionally, we were able to determine the spatially integrated abundances of the ATR inhibitor ceralasertib from decontaminated human biopsies using desorption electrospray ionization-MSI (DESI-MSI).Effects of breviscapine and C3435T

Yingying Zhao, Zhimin Miao, Mingzhao Jiang, Xuan Zhou, Yong LaiPMID: 33256506 DOI: 10.1080/00498254.2020.1857467

Abstract

Breviscapine (BRE) is usually used for long-term use in patients with cardiovascular diseases such as coronary heart disease, angina pectoris, and cerebral thrombosis. It is possible to combine it with P-glycoprotein (P-gp) substrates in clinic. At present, little is known about whether the simultaneous use of BRE affects the disposal of P-gp substrates. The aim of this study was to evaluate the effect of BRE on the pharmacokinetics of fexofenadine (FEX), a P-gp probe substrate and its associations with theC3435T genetic polymorphism in healthy volunteers. In this randomised, open-label, placebo-controlled, two-phase crossover clinical study, drug interactions were evaluated in healthy volunteers. FEX was used as a phenotypic probe for P-gp. In each phase, 18 volunteers were given daily doses of 120 mg (40 mg, three times a day) of BRE tablet or a placebo for 14 days. On day 15, a single oral dose of 120 mg FEX hydrochloride was given orally. Blood samples were collected at predefined time intervals, and plasma levels of FEX were determined by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The pharmacokinetic parameters were calculated by non-compartmental method, and bioequivalence was evaluated. Results showed that BRE pretreatment did not significantly affect the pharmacokinetics of FEX. The peak maximum plasma concentration (

) and the area under the plasma concentration-time curve from zero to infinity (AUC

) mean value of FEX with BRE and placebo-treated groups were 699 ng/mL vs. 710 ng/mL and 2972.5 ng⋅h/mL vs. 3460.5 ng⋅h/mL, respectively. The geometric mean ratios (90% confidence intervals) for FEX

and AUC

were within the pre-specified range of 0.8-1.25, indicating that FEX in the two pretreatment phases were bioequivalent. Pharmacokinetic parameters of FEX showed no statistically significant difference between

C3435T CC, CT and TT genotype, revealing that BRE and

C3435T gene polymorphisms did not affect the pharmacokinetics of FEX in healthy volunteers.

Inhibitory effect of terfenadine on Kir2.1 and Kir2.3 channels

Mayra Delgado-Ramírez, Fanny Junue Rodriguez-Leal, Aldo Azmar Rodríguez-Menchaca, Eloy Gerardo Moreno-Galindo, José Antonio Sanchez-Chapula, Tania FerrerPMID: 33151169 DOI: 10.2478/acph-2021-0017

Abstract

Terfenadine is a second-generation H1-antihistamine that despite potentially can produce severe side effects it has recently gained attention due to its anticancer properties. Lately, the subfamily 2 of inward rectifier potassium channels (Kir2) has been implicated in the progression of some tumoral processes. Hence, we characterized the effects of terfenadine on Kir2.x channels expressed in HEK-293 cells. Terfenadine inhibited Kir2.3 channels with a strikingly greater potency (IC50 = 1.06 ± 0.11 μmol L-1) compared to Kir2.1 channels (IC50 = 27.8 ± 4.8 μmol L-1). The Kir2.3(I213L) mutant, possessing a larger affinity for phosphatidylinositol 4,5-bisphosphate (PIP2) than the wild-type Kir2.3, was less sensitive to terfenadine inhibition (IC50 = 13.0 ± 2.9 μmol L-1). Additionally, the PIP2 intracellular application had largely reduced the inhibition of Kir2.1 channels by terfenadine. Our data support that Kir2.x channels are targets of terfena-dine by affecting their interaction with PIP2, which could be regarded as a mechanism of the antitumor properties of terfenadine.Applying Biopharmaceutical Classification System criteria to predict the potential effect of Cremophor

Sally A Helmy, Heba M El-Bedaiwy, Soha M El-MasryPMID: 32715985 DOI: 10.4155/tde-2020-0042

Abstract

To study the impact of various permeability enhancers on fexofenadine bioavailability. Furthermore, to predict the potential effect of CremophorRH 40 on fexofenadine pharmacokinetics at higher doses using Biopharmaceutical Classification System criteria.

The effect of the dose increase (60-360 mg) on the dissolution and permeability behavior of fexofenadine-Cremophor RH 40 formulations was studied in humans. The Biopharmaceutical Classification System criteria of the drug was determined.

Cremophor RH 40 improved the dissolution and bioavailability of fexofenadine. The pharmacokinetics increased linearly with the dose increase. Absorption number (A

) was significantly increased after addition of Cremophor RH 40 in comparison to an unprocessed drug. Similar A

values were observed throughout the same dose range. The dose number (D

) values were <1 whereas, all the dissolution number (D

) values were >1 at the same dose level.

Comparative Efficacy of Fexofenadine Versus Levocetrizine Versus Desloratadine via 1% Histamine Wheal Suppression Test

S Kc, A Aryal, M Adhikary, D KarnPMID: 33582682 DOI: